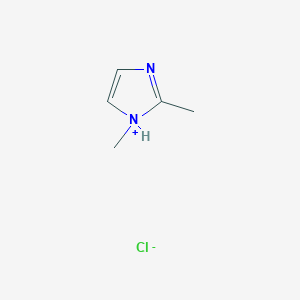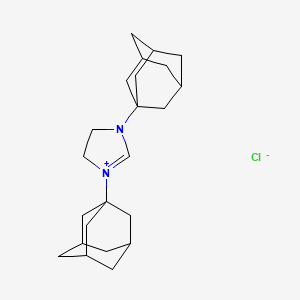
1,2-dimethyl-1H-imidazol-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-1H-imidazol-1-ium;chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a chloride ion as a counterion. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Target of Action
1,2-Dimethylimidazolium chloride primarily targets inorganic perovskites , specifically CsPbI2Br . It interacts with these inorganic perovskites to improve the efficiency of solar cells .
Mode of Action
The compound forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . It also serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .
Biochemical Pathways
The compound’s interaction with inorganic perovskites leads to suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells (PSCs) . This results in an impressive power conversion efficiency .
Result of Action
The application of 1,2-Dimethylimidazolium chloride in perovskite has led to astounding performance improvement of perovskite solar cells (PSCs) . Specifically, it results in an impressive power conversion efficiency of 17.02% .
Action Environment
The compound increases the hydrophobicity of the perovskite surface to further improve the stability of the CsPbI2Br PSCs . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with hydrochloric acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound. Another method involves the reaction of 1,2-dimethylimidazole with methyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Acid-Base Reactions: It can react with acids and bases to form salts and other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
1,2-Dimethyl-1H-imidazol-1-ium;chloride has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
1,2-Dimethyl-1H-imidazol-1-ium;chloride can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar in structure but with different substitution patterns.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a chlorine atom at the 2-position, leading to different reactivity.
1,3-Dimethyl-1H-benzimidazolium iodide: Contains an additional benzene ring, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propriétés
IUPAC Name |
1,2-dimethyl-1H-imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-5-6-3-4-7(5)2;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSXYQVNSKDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[NH+]1C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)


![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)



![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)






